molecular formula C6H4N6O3 B3696799 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate

5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate

Cat. No.: B3696799
M. Wt: 208.13 g/mol
InChI Key: MGHZAMSCCLHLKW-UHFFFAOYSA-N
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Description

5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate is a complex heterocyclic compound that belongs to the class of oxadiazoles and tetrazoles This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid . This reaction forms a key intermediate, which is then further reacted with appropriate reagents to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized applications and relatively recent discovery. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, oxidizing agents such as acetic anhydride, and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.

Scientific Research Applications

5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to act as a nitric oxide donor, releasing nitric oxide under specific conditions . This release can modulate various biological pathways, including vasodilation and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate include:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties

Properties

IUPAC Name

8-methoxy-5-oxido-4-oxa-1,3,10,11,12-pentaza-5-azoniatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O3/c1-14-4-2-3-5(8-15-12(3)13)11-6(4)7-9-10-11/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHZAMSCCLHLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=[N+](ON=C2N3C1=NN=N3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Reactant of Route 2
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Reactant of Route 3
Reactant of Route 3
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Reactant of Route 4
Reactant of Route 4
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Reactant of Route 5
Reactant of Route 5
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate
Reactant of Route 6
5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate

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